![molecular formula C16H22ClNO2 B4440512 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4440512.png)
4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DIBOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIBOM is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Aplicaciones Científicas De Investigación
4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential applications in medical research. It has been shown to have a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been used in preclinical studies to investigate its effects on drug addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride can modulate the activity of this system and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride can modulate the activity of the mesolimbic system and reduce the reinforcing effects of drugs of abuse. It has also been shown to have potential therapeutic effects in schizophrenia and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in preclinical studies. However, 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has a relatively short half-life and requires frequent dosing, which can be a limitation in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One area of interest is the development of more potent and selective D3 receptor antagonists for use in medical research. Another potential direction is the investigation of 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride's effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, there is a need for further research on the potential therapeutic applications of 4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
4-[4-(2,6-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-6-5-7-15(2)16(14)19-11-4-3-8-17-9-12-18-13-10-17;/h5-7H,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECKFZHSYNMYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC#CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



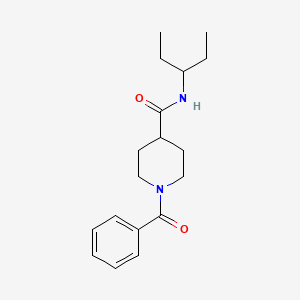
![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
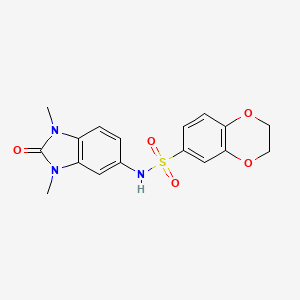
![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)
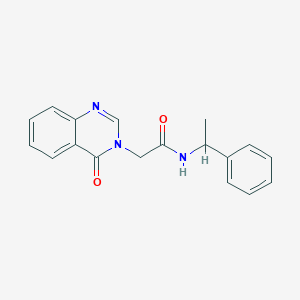
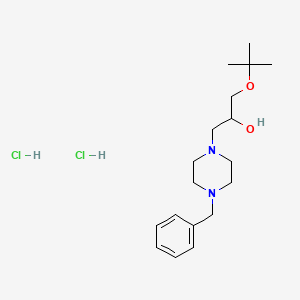


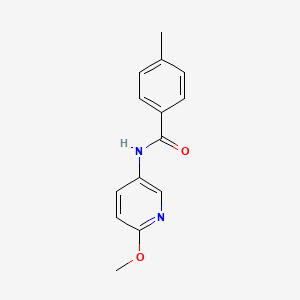


![N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440495.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B4440506.png)